molecular formula C19H36O3 B587333 Glycidyl Palmitate-d31 CAS No. 1246819-24-8

Glycidyl Palmitate-d31

Cat. No.: B587333
CAS No.: 1246819-24-8
M. Wt: 343.683
InChI Key: KYVUJPJYTYQNGJ-SAQPIRCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycidyl Palmitate-d31: is a deuterium-labeled compound, specifically a glycidyl ester of palmitic acid. It is used as a stable isotope-labeled internal standard in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the palmitic acid chain, making it useful for mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d31 can be synthesized through a two-step chemical procedure. The first step involves the formation of the allyl ester of deuterated palmitic acid. This is followed by the conversion of the allyl ester to the glycidyl ester using an epoxidation reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterated palmitic acid and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process typically includes purification steps such as chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Glycidyl Palmitate-d31 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycidyl Palmitate-d31 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Glycidyl Palmitate-d31 involves its incorporation into analytical methods as a stable isotope-labeled standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry. The compound does not exert biological effects directly but serves as a tool for tracing and quantifying glycidyl esters in various matrices .

Comparison with Similar Compounds

    Glycidyl Stearate-d35: Another deuterium-labeled glycidyl ester, used for similar analytical purposes.

    Glycidyl Oleate-d33: A deuterium-labeled glycidyl ester of oleic acid, used in lipid analysis.

Uniqueness: Glycidyl Palmitate-d31 is unique due to its specific labeling with deuterium atoms in the palmitic acid chain, making it particularly useful for studies involving palmitic acid esters. Its high purity and stability make it an ideal internal standard for mass spectrometry .

Properties

IUPAC Name

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVUJPJYTYQNGJ-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747866
Record name (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-24-8
Record name (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.